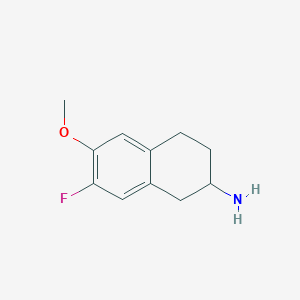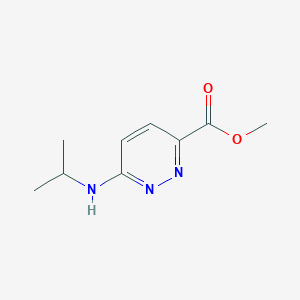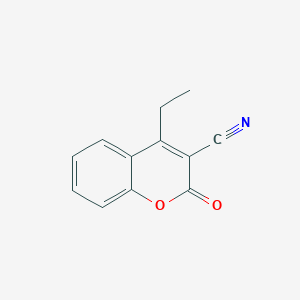
4-ethyl-2-oxo-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-ethyl-2-oxo-2H-chromene-3-carbonitrile can be synthesized through a one-pot green synthesis method. This involves reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication (ultrasonic bath of 40 KHz and probe of 20 KHz) . The reaction is carried out in the presence of various catalysts such as piperidine, sodium ethoxide in ethanol, acetic acid, and ammonium acetate in benzene, among others .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic pathways . The compound’s antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
4-ethyl-2-oxo-2H-chromene-3-carbonitrile can be compared with other similar compounds such as:
4-methyl-2-oxo-2H-chromene-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.
2-oxo-2H-chromene-3-carbonitrile: Lacks the ethyl group, making it less hydrophobic.
4-oxo-4H-chromene-3-carbonitrile: Contains a keto group at the fourth position, altering its reactivity and biological activity.
The uniqueness of this compound lies in its ethyl group, which can influence its hydrophobicity and interaction with biological targets, potentially enhancing its biological activities .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-ethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-2-8-9-5-3-4-6-11(9)15-12(14)10(8)7-13/h3-6H,2H2,1H3 |
InChI Key |
MEXDLKPPFQVZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)OC2=CC=CC=C21)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
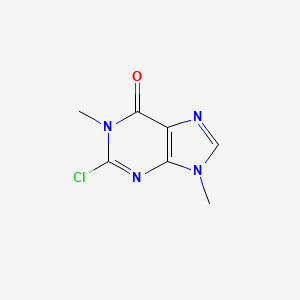
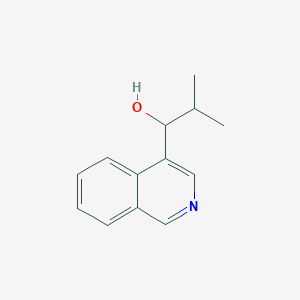

![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)

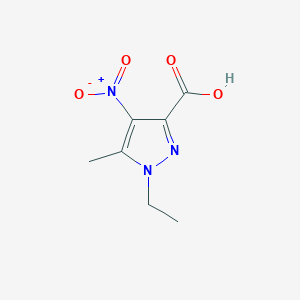

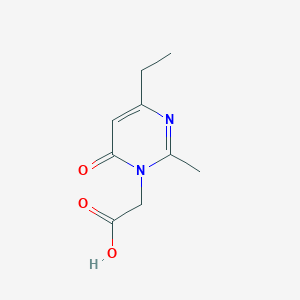

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
